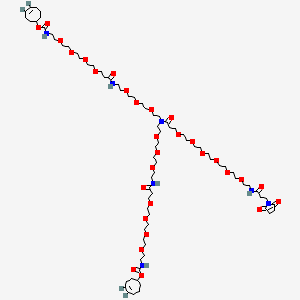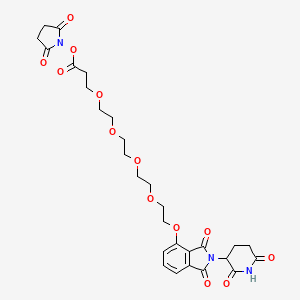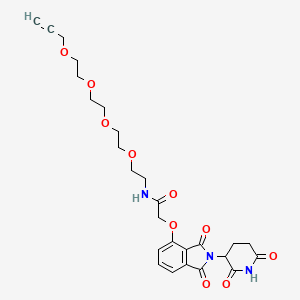
Thalidomide-O-amido-PEG4-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-O-amido-PEG4-azide is a synthetic compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a polyethylene glycol (PEG)-based compound that contains an azide group, making it a versatile reagent in click chemistry reactions. The compound is known for its ability to increase solubility and facilitate the conjugation of molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-PEG4-azide involves the conjugation of thalidomide with a PEG4 linker and an azide group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent to form an intermediate.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker to form Thalidomide-PEG4.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques. The compound is typically produced under controlled conditions to ensure consistency and quality .
化学反応の分析
Types of Reactions: Thalidomide-O-amido-PEG4-azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne group (e.g., DBCO or BCN) to form a triazole ring.
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, under mild conditions.
SPAAC: Does not require a catalyst and can proceed under physiological conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are used in the synthesis of PROTACs and other bioconjugates .
科学的研究の応用
Thalidomide-O-amido-PEG4-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in treating various diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the development of new materials and drug delivery systems due to its solubility-enhancing properties .
作用機序
Thalidomide-O-amido-PEG4-azide exerts its effects by serving as a linker in PROTACs, which are designed to degrade specific target proteins. The compound facilitates the formation of a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific E3 ligase recruited by the PROTAC .
類似化合物との比較
Thalidomide-O-PEG4-azide: Another PEG-based PROTAC linker with similar properties and applications.
Thalidomide-PEG4-NHS ester: Used for conjugation with amine groups in proteins and other biomolecules.
Thalidomide-PEG4-acid: Utilized in the synthesis of PROTACs and other bioconjugates.
Uniqueness: Thalidomide-O-amido-PEG4-azide is unique due to its azide group, which allows for versatile click chemistry reactions. This property makes it highly valuable in the synthesis of complex bioconjugates and PROTACs, providing researchers with a powerful tool for targeted protein degradation .
特性
IUPAC Name |
N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O10/c26-30-28-7-9-38-11-13-40-15-14-39-12-10-37-8-6-27-21(33)16-41-19-3-1-2-17-22(19)25(36)31(24(17)35)18-4-5-20(32)29-23(18)34/h1-3,18H,4-16H2,(H,27,33)(H,29,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECAZVOTJVYNEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














